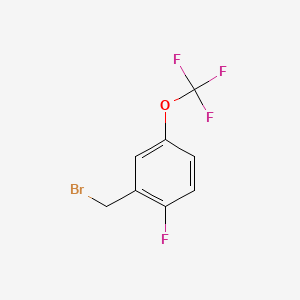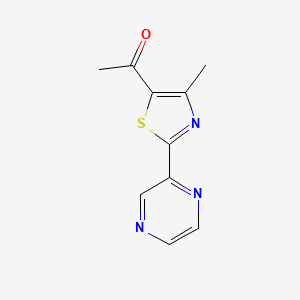
5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole-derived ligands and their metal complexes is detailed in the first paper. The ligand 3-amino-4-acetyl-5-methylpyrazole (L) was synthesized and used to prepare metal complexes with zinc, copper, and mercury. These complexes were characterized by X-ray structure analysis, which revealed a distorted tetrahedral coordination around the metal atoms . Although this does not directly describe the synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, the methods used for synthesizing pyrazole derivatives could be relevant.
Molecular Structure Analysis
The molecular structures of the synthesized ligand and its metal complexes were determined by X-ray analysis. The ligand acts as a monodentate ligand through the tertiary ring nitrogen atom. The zinc complex was found to have an orthorhombic space group, while the copper and mercury complexes were monoclinic and isostructural . This information is useful for understanding the potential molecular geometry and coordination of similar compounds.
Chemical Reactions Analysis
The second paper discusses the recyclization of 1-acyl(thioacyl)-5-hydroxy-2-pyrazoline to 1,3,4-oxa(thia)diazol-2-ine derivatives upon acetylation . This reaction is an example of the chemical reactivity of pyrazoline derivatives, which could be extrapolated to the reactivity of thiazole compounds like 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole.
Physical and Chemical Properties Analysis
The third paper provides an example of the synthesis of a pyrazole derivative and its evaluation for antibacterial, antifungal, and anti-inflammatory activities . The physicochemical characteristics and spectroscopic data (IR and 1H NMR) of the compounds synthesized in the first paper are consistent with their molecular structures . The fourth paper describes the characterization of a pyrazole compound using spectroscopic techniques and quantum chemical computational methods . The fifth paper reviews the synthesis and transformations of 5-acetyl-1,3,4-thiadiazolines, a class of heterocycles related to thiazoles, and discusses their applications in medicinal and materials chemistry .
科学的研究の応用
Anticancer Potential
A study explored the anti-proliferative effects of a thiazole analogue, closely related to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, on various human carcinoma cell lines. It showed significant anti-proliferative activity, particularly in liver carcinoma cells. The mechanism involves inhibiting enzymes involved in apoptotic signaling and free radical processing in the liver, suggesting its potential as a liver-specific anticancer agent (Amin et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
The synthesis of novel thiazole derivatives, including compounds similar to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, has shown promise in antimicrobial and anti-inflammatory applications. These compounds demonstrated varying degrees of effectiveness against bacteria and fungi, indicating their potential as antimicrobial agents (Saravanan et al., 2010; Saravanan et al., 2011).
Antiviral Research
Research into pyrazolo[3,4-d]thiazole derivatives, which are structurally related to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, has identified potential anti-HIV-1 NNRT inhibitors. These compounds might inhibit reverse transcriptase activity, an essential process in HIV replication, suggesting their use in antiviral therapies (Kasralikar et al., 2019).
Analgesic Properties
A pyrazolyl-thiazole derivative study demonstrated dose-dependent antinociception in mice without affecting spontaneous locomotion or performance. These findings indicate the potential of such compounds in developing nonsteroidal anti-inflammatory drugs (Prokopp et al., 2006).
Other Therapeutic Applications
Further studies on thiazole and pyrazole derivatives, structurally similar to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, have shown promising binding affinities against targets like the epidermal growth factor receptor kinase (EGFR), which could be beneficial in treating various cancers (Sayed et al., 2019).
Safety And Hazards
特性
IUPAC Name |
1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZMBREQMJYKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


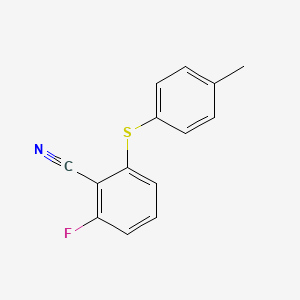

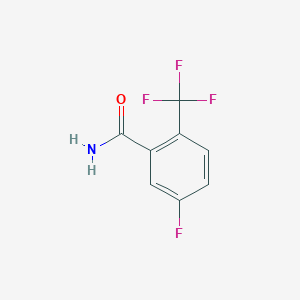

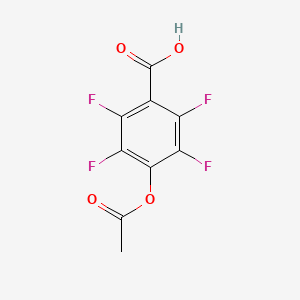

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)
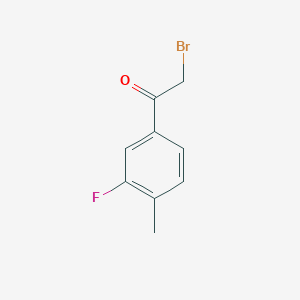

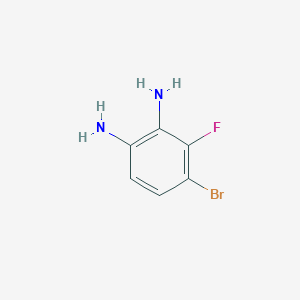
![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)
